3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, featuring a hydroxymethyl group and an aldehyde group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with biphenyl as the starting material.
Formylation: The biphenyl undergoes a formylation reaction to introduce the aldehyde group at the 3-position. This can be achieved using reagents such as formyl chloride or formic acid in the presence of a catalyst.
Hydroxymethylation: The formylated biphenyl is then subjected to hydroxymethylation to introduce the hydroxymethyl group at the 3’-position. This step can be carried out using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3’-(Carboxymethyl)-[1,1’-biphenyl]-3-carbaldehyde.
Reduction: 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or interact with biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with the hydroxymethyl group at the 4’-position.
Properties
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-9,16H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBVFNNCJMBUPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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